Methionyl-tyrosyl-lysine

Vue d'ensemble

Description

Methionyl-tyrosyl-lysine is a tripeptide from spinal cord & dorsal root of sheep ganglia.

Applications De Recherche Scientifique

Methionyl-tyrosyl-lysine is a tripeptide composed of methionine, tyrosine, and lysine. Research on this compound has investigated its effects on neurons in the central nervous system . Studies also explore the roles of its constituent amino acids, lysine, methionine, and tyrosine, in various biological processes, including their impact on growth performance, protein synthesis, and potential applications in plant physiology .

Effects on Neurons

Microiontophoretically applied this compound has been studied on single neurons in the brain regions of rats . The study found:

- This compound inhibited 13.5%–25% of neurons in the spinal cord, cerebellar cortex, thalamus, and hippocampal formation, but no significant inhibitory effects were seen in the cerebral cortex .

- It excited some cells in the Purkinje cell body layer of the cerebellar cortex (11%) and in the pyramidal cell body layer of the hippocampus and granule cell body layer of the dentate gyrus within the hippocampal formation (17.5%) .

- Both excitatory and inhibitory effects were dose-dependent and rapid, observed on both spontaneously active cells and cells induced to fire by continuous iontophoretic application of DL-homocysteic acid .

The research suggests that this compound might be a novel inhibitory neurotransmitter in both spinal and supraspinal regions of the mammalian central nervous system .

Roles of Lysine, Methionine, and Tyrosine

Lysine: Lysine is an essential amino acid that affects growth performance and various physiological and biochemical responses .

- Dietary lysine regulates body growth performance via the nutrient .

- Lysine supplementation can alter the TOR signaling pathway, which is involved in regulating protein synthesis and cell growth .

- Lysine and methionine deficiencies may inhibit mammary protein synthesis and cell proliferation through transcription factors .

- Lysine supplementation in sufficient diets can reduce protein quality and modify serum concentrations of amino acids .

Methionine: Methionine, like lysine, is an essential amino acid .

- Increased dietary methionine supply can stimulate phosphatidylcholine (PC) synthesis and increase plasma and milk concentrations of other essential amino acids, potentially ameliorating the effects of heat stress .

Tyrosine: Tyrosine is a non-essential amino acid with various applications .

- Foliar application of tyrosine can increase water use efficiency in plants by regulating stomatal and non-stomatal factors .

Biomedical Applications of Nanogels Functionalized with Amino Acids

Nanogels (NGs) are used in diagnosis, analytics, and biomedicine because of their nanodimensionality, material characteristics, physiological stability, tunable multi-functionality, and biocompatibility .

- Surface-modified/functionalized NGs are used in cancer theranostics, immunotherapy, antimicrobial/antiviral applications, antigen presentation for vaccines, sensing, wound healing, thrombolysis, tissue engineering, and regenerative medicine .

- The advancements in polymeric NGs have applications such as targeted drug delivery, gene delivery, diagnosis, imaging, cellular therapy, sensors, wound care, and tissue engineering due to their different functionalization strategies .

- NGs with specific functionality can change their stability in an environment-sensitive manner depending on pH, temperature, and glutathione concentration .

Table of Commercial Nanogels and Their Applications

| Commercial Name | Chemotherapeutic Moiety | Company | Applications |

|---|---|---|---|

| Abraxane ® (paclitaxel protein-bound particles for injection suspension) (albumin-bound) | Paclitaxel | Abraxis Bioscience, Los Angeles, CA, USA | Breast cancer, metastatic breast cancer, metastatic non-small cell lung cancer (in combination with carboplatin), metastatic adenocarcinoma of the pancreas (in combination with gemcitabine) |

| ADYNOVATE ® (antihemophilic factor (recombinant)) | Factor VIII or Antihemophilic factor (Recombinant) | Takeda Pharmaceuticals, Lexington, MA, USA | Haemophilia A |

| Cimiza ® (certolizumab pegol) injection | Tumor necrosis factor (TNF) blocker | UCB, Inc, Smyrna, GA, USA | Crohn’s disease, Rheumatoid arthritis, Psoriatic arthritis, ankylosing spondylitis, non-radiographic axial spondyloarthritis, plaque psoriasis |

| Copaxone ® (glatiramer acetate injection) | Glatiramer acetate | Teva Neuroscience, Kansas City, MO, USA | Multiple sclerosis |

| Eligard ® (Leuprolide acetate) for injectable suspension | Luteinizing hormone-releasing hormone (LHRH) agonists | Tolmar Pharmaceuticals Inc., Fort Collins, CO, USA | Prostate cancer |

Unnatural Amino Acids

Unnatural amino acids, including tyrosine analogs, are used to create modified proteins with enhanced and novel properties and to develop novel therapeutics and investigate protein structure and function .

Analyse Des Réactions Chimiques

Oxidation Reactions

Methionine’s thioether group (–SCH₃) is highly susceptible to oxidation, forming methionine sulfoxide [Met(O)] or methionine sulfone under strong oxidative conditions. Tyrosine’s phenolic hydroxyl group and lysine’s ε-amino group may also participate in redox processes.

Key Observations:

-

Methionine Oxidation :

-

Reacts with hydrogen peroxide (H₂O₂) or performic acid to form Met(O) (sulfoxide) or methionine sulfone (sulfone) .

-

Oxidation occurs during peptide synthesis, particularly under acidic cleavage conditions (e.g., trifluoroacetic acid, TFA) unless scavengers like trimethylsilyl chloride (TMSCl) or triphenyl phosphine (PPh₃) are used .

-

| Reagent/Condition | Product | Yield/Selectivity | Reference |

|---|---|---|---|

| H₂O₂ (0.1 M, pH 7) | Met(O) | >90% | |

| Performic acid | Sulfone | ~100% |

-

Tyrosine Nitration/Hydroxylation :

Nucleophilic Substitutions

Lysine’s ε-amino group (–NH₂) and tyrosine’s phenolic oxygen are nucleophilic sites for electrophilic reagents.

Key Reactions:

-

Lysine-Specific Modifications :

-

Tyrosine Acylation :

| Reaction Type | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride | O-acetyltyrosine | pH 8–9, 25°C | |

| Schiff base formation | Formaldehyde | Imine intermediate | Neutral pH, RT |

Acid-Catalyzed Side Reactions

During solid-phase peptide synthesis (SPPS) and cleavage, Met-Tyr-Lys undergoes acid-dependent side reactions:

Key Findings:

-

S-Alkylation :

-

Disulfide Formation :

-

Cysteine-containing analogs form disulfide bonds unless reducing agents (e.g., dithiothreitol, DTT) are present.

-

Radical-Mediated Modifications

Under radical-generating conditions (e.g., Fe³⁺/O₂ systems):

-

Tyrosine Hydroxylation :

SPPS Challenges:

-

Deprotection :

-

Purification :

Biological Relevance

-

Neuroactivity : Met-Tyr-Lys inhibits 13.5–25% of neurons in the spinal cord and hippocampus, likely via interactions with ion channels or G-protein-coupled receptors .

-

Oxidative Damage Biomarker : Tyrosine nitration in Met-Tyr-Lys serves as a marker for peroxynitrite-mediated stress in neurodegenerative diseases .

Propriétés

Numéro CAS |

73674-95-0 |

|---|---|

Formule moléculaire |

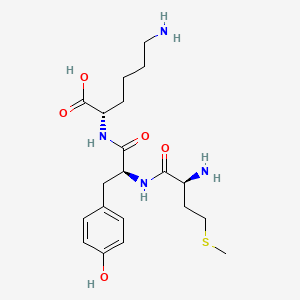

C20H32N4O5S |

Poids moléculaire |

440.6 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C20H32N4O5S/c1-30-11-9-15(22)18(26)24-17(12-13-5-7-14(25)8-6-13)19(27)23-16(20(28)29)4-2-3-10-21/h5-8,15-17,25H,2-4,9-12,21-22H2,1H3,(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1 |

Clé InChI |

ANCPZNHGZUCSSC-ULQDDVLXSA-N |

SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N |

SMILES isomérique |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |

SMILES canonique |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

73674-95-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

MYK |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methionyl-tyrosyl-lysine; Met-tyr-lys; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.